Perchlorocyclopentadiene-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

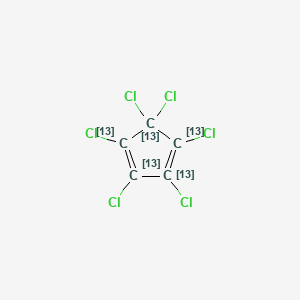

Perchlorocyclopentadiene-13C5 is a stable isotope-labeled compound with the molecular formula 13C5Cl6 and a molecular weight of 277.735 g/mol . This compound is a labeled analogue of perchlorocyclopentadiene, which is widely used as a precursor in the synthesis of pesticides, flame retardants, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perchlorocyclopentadiene-13C5 is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The initial step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. This intermediate is then subjected to dehydrochlorination to yield perchlorocyclopentadiene . The reaction conditions typically involve the use of alkaline hypochlorite or thermal dechlorination at temperatures around 470-480°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Companies like Velsicol Chemical LLC and Jiangsu Anpon Electrochemicals Co. produce this compound for industrial applications, ensuring strict safety and handling protocols .

Chemical Reactions Analysis

Types of Reactions

Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:

Electrophilic Reactions: It is highly electrophilic and reacts readily with nucleophiles.

Diels-Alder Reactions: It undergoes Diels-Alder reactions with alkenes to form cycloaddition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkenes for Diels-Alder reactions and bases for dehydrochlorination. The conditions typically involve moderate to high temperatures and controlled environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include various cycloaddition products and derivatives used in the synthesis of pesticides and flame retardants .

Scientific Research Applications

Perchlorocyclopentadiene-13C5 is a labeled analog of Perchlorocyclopentadiene. Perchlorocyclopentadiene is an environmental pollutant .

Scientific Research Applications

- Environmental Monitoring this compound can be used as a tracer in environmental studies to track the movement and fate of perchlorocyclopentadiene in various environmental compartments .

- Analytical Chemistry As a labeled analog, this compound is useful in analytical chemistry for the quantification of perchlorocyclopentadiene in complex matrices using isotope dilution mass spectrometry .

- Toxicology Studies Perchlorocyclopentadiene has adverse effects on the lungs, liver, kidneys, and blood based on animal studies .

- Synthesis of Bioactive Compounds Perchlorocyclopentadiene may be a precursor in the synthesis of various bioactive compounds, such as curcumin, which has applications in food, biotechnology, and medicine . Flavonoids, another class of polyphenolic compounds with diverse biomedical applications, might also be synthesized using Perchlorocyclopentadiene derivatives .

- Study of Bioactive Compounds from Natural Sources : Research focuses on discovering, evaluating, and applying bioactive compounds from natural sources, with techniques like liquid chromatography and supercritical fluid extraction enhancing efficiency and precision .

- Research on Phenolic Compounds : Recent technological advances focus on extracting phenolic compounds from agri-food by-products using green technologies, with an understanding of their role in diabetes .

- Applications of Curcumin : Studies explore curcumin's uses in food and biotechnology, emphasizing its antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects .

- Bioactive Compounds for Health : An overview of bioactive compound discovery and their contributions to human and planetary health is provided, noting cocoa polyphenols' positive effects on cardiovascular, immunological, and digestive health .

Mechanism of Action

The mechanism of action of perchlorocyclopentadiene-13C5 involves its high electrophilicity, which allows it to react readily with nucleophiles. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include nucleophilic sites on organic molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Hexachlorocyclopentadiene: Similar in structure and reactivity, used in similar applications.

Octachlorocyclopentane: An intermediate in the synthesis of perchlorocyclopentadiene.

Uniqueness

Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and NMR spectroscopy. This labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .

Biological Activity

Perchlorocyclopentadiene-13C5 is a chlorinated organic compound with potential biological activity that has garnered interest in various scientific studies. This article aims to provide a comprehensive overview of its biological effects, including case studies and research findings.

Chemical Structure and Properties

This compound, a derivative of cyclopentadiene, features a unique structure characterized by the presence of chlorine atoms. Its molecular formula can be expressed as C5Cl6, indicating a high degree of chlorination. The isotopic labeling with carbon-13 (13C) allows for advanced analytical techniques such as NMR spectroscopy to trace its metabolic pathways in biological systems.

Toxicological Studies

Research indicates that compounds related to perchlorocyclopentadiene exhibit significant toxicological properties. For example, hexachlorocyclopentadiene, a closely related compound, has been studied for its carcinogenic potential. A two-year study on F344/N rats showed no evidence of carcinogenic activity; however, the compound did exhibit other toxic effects, including reproductive and developmental toxicity in animal models .

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Metabolites : Chlorinated compounds often undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

- Oxidative Stress : Exposure to perchlorinated compounds can induce oxidative stress in cells, resulting in damage to DNA, proteins, and lipids.

- Endocrine Disruption : Some studies suggest that chlorinated compounds may act as endocrine disruptors, interfering with hormonal signaling pathways.

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on pregnant rats exposed to chlorinated cyclopentadienes demonstrated adverse effects on fetal development. The offspring exhibited lower birth weights and increased mortality rates. This study highlights the potential reproductive toxicity associated with perchlorocyclopentadiene exposure .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of chlorinated compounds found that perchlorocyclopentadiene can bioaccumulate in aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to human health through the food chain .

Research Findings

Recent studies have focused on understanding the metabolic pathways of this compound. Using isotopic labeling techniques, researchers have traced how this compound is processed in biological systems:

| Metabolic Pathway | Key Findings |

|---|---|

| Phase I Metabolism | Hydroxylation and dechlorination were observed. |

| Phase II Metabolism | Conjugation with glutathione was significant. |

| Excretion | Primarily excreted via urine as conjugated metabolites. |

These findings indicate that perchlorocyclopentadiene undergoes significant biotransformation, which may influence its toxicity profile.

Properties

Molecular Formula |

C5Cl6 |

|---|---|

Molecular Weight |

277.7 g/mol |

IUPAC Name |

1,2,3,4,5,5-hexachloro(1,2,3,4,5-13C5)cyclopenta-1,3-diene |

InChI |

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

VUNCWTMEJYMOOR-CVMUNTFWSA-N |

Isomeric SMILES |

[13C]1(=[13C]([13C]([13C](=[13C]1Cl)Cl)(Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.